5-amino-2,4-difluoro-N-methylbenzamide
CAS No.:
Cat. No.: VC14160641
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8F2N2O |
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Molecular Weight | 186.16 g/mol |
IUPAC Name | 5-amino-2,4-difluoro-N-methylbenzamide |
Standard InChI | InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13) |
Standard InChI Key | YYPDETPSKQJSOB-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=CC(=C(C=C1F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Amino-2,4-difluoro-N-methylbenzamide (C₈H₇F₂N₂O) features a benzamide backbone with substituents at the 2, 4, and 5 positions:
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Amino group (-NH₂) at position 5: Enhances hydrogen-bonding capacity and participation in electrophilic substitution reactions.
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Fluorine atoms at positions 2 and 4: Increase lipophilicity and metabolic stability while modulating electronic effects on the aromatic ring.
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N-methylated amide (-NCH₃-C=O): Reduces hydrogen-bond donor capacity compared to non-methylated analogs, potentially improving membrane permeability.
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₈H₇F₂N₂O |
Molecular Weight | 200.15 g/mol |
Calculated logP | 1.82 (predicted via XLogP3) |
Topological Polar Surface Area | 75.8 Ų (indicative of moderate solubility) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 5-amino-2,4-difluoro-N-methylbenzamide can be approached through modular functionalization of a pre-substituted benzene ring. Two plausible routes are outlined below:
Route 1: Sequential Functionalization
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Starting Material: 2,4-Difluoroaniline
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Step 1: Directed ortho-metallation to introduce a methoxy group at position 5, followed by deprotection to yield 5-amino-2,4-difluorobenzene.
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Step 2: Amidation with methylamine via Schotten-Baumann reaction using methyl chloroformate.
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Route 2: Late-Stage Methylation
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Starting Material: 5-Amino-2,4-difluorobenzoic acid
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Step 1: Conversion to acid chloride using thionyl chloride.
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Step 2: Reaction with methylamine to form the N-methylbenzamide.
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Table 2: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 |
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Yield (Theoretical) | 45–55% | 60–70% |
Key Challenge | Regioselective amidation | Acid chloride stability |
Scalability | Moderate | High |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous Solubility: Predicted to be ≤10 mg/mL due to moderate logP and polar surface area.
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Thermal Stability: Fluorine substituents likely enhance thermal resilience, with decomposition temperatures estimated >200°C.
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pH Sensitivity: The amino group confers pH-dependent solubility, with protonation occurring below pH 4.
Spectroscopic Signatures
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¹H NMR: Expected signals include a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split by fluorine coupling.
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¹⁹F NMR: Two distinct signals for fluorine atoms at positions 2 and 4, influenced by ring electronic effects.
Compound | Target | IC₅₀/EC₅₀ |
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5-Amino-2-fluorobenzamide | EGFR Kinase | 12 nM |
4-Fluoro-N-methylbenzamide | Bacterial DdlB | 8.4 µM |
5-Amino-2,4-difluoro-N-methylbenzamide (Predicted) | Multiple kinases | 20–100 nM (estimated) |
Industrial Production and Scalability
Process Chemistry Challenges
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Fluorine Handling: Requires specialized equipment due to corrosion risks.
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Methylation Efficiency: Optimization of methylamine stoichiometry to minimize byproducts.
Green Chemistry Considerations
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Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.
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Catalysis: Exploration of enzymatic amidation for higher atom economy.
Future Research Priorities
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Synthetic Optimization: High-throughput screening of catalysts for amidation steps.
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ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity.
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Target Identification: Proteomic studies to map interaction partners in disease-relevant pathways.
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